molecular formula C18H20N2O2S B8469922 2-(4-(benzylamino)-3-ethynylphenyl)-N-methylethane-1-sulfonamide

2-(4-(benzylamino)-3-ethynylphenyl)-N-methylethane-1-sulfonamide

Cat. No. B8469922
M. Wt: 328.4 g/mol
InChI Key: JTMQHBYUKUEMTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(benzylamino)-3-ethynylphenyl)-N-methylethane-1-sulfonamide is a useful research compound. Its molecular formula is C18H20N2O2S and its molecular weight is 328.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(benzylamino)-3-ethynylphenyl)-N-methylethane-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(benzylamino)-3-ethynylphenyl)-N-methylethane-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(4-(benzylamino)-3-ethynylphenyl)-N-methylethane-1-sulfonamide

Molecular Formula

C18H20N2O2S

Molecular Weight

328.4 g/mol

IUPAC Name

2-[4-(benzylamino)-3-ethynylphenyl]-N-methylethanesulfonamide

InChI

InChI=1S/C18H20N2O2S/c1-3-17-13-15(11-12-23(21,22)19-2)9-10-18(17)20-14-16-7-5-4-6-8-16/h1,4-10,13,19-20H,11-12,14H2,2H3

InChI Key

JTMQHBYUKUEMTR-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)CCC1=CC(=C(C=C1)NCC2=CC=CC=C2)C#C

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-(4-benzylamino-3-trimethylsilanylethynyl-phenyl)-ethanesulfonic acid methylamide (100 g) was dissolved in ethanol (1000 ml) at 25° C. and cooled to 15-20° C. Potassium hydroxide (20 g) was added slowly maintaining temperature below 25° C., stirred for 2-3 hours and cooled to 10-15° C. pH of the reaction mixture was adjusted to 5 with 10% dilute HCl and concentrated under vacuum below 40° C. to obtain a residue. The residue was dissolved in water (300 ml) and extracted with dichloromethane (2500 ml). The organic layer was washed with water and concentrated under vacuum to obtain a residue. The residue was treated with heptane (400 ml) to obtain a solid which was filtered and dried under vacuum at 50-55° C. for 12 hours. (Yield: 75 g, HPLC Purity: 98%)
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Five

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